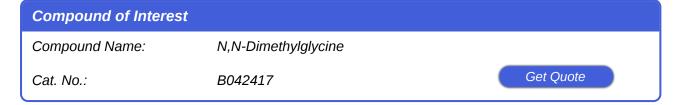


Reproducibility of published findings on N,N-Dimethylglycine's ergogenic effects.

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Reproducibility of N,N-Dimethylglycine's Ergogenic Effects: A Comparative Guide

An Examination of Conflicting Findings in Published Research

The role of **N,N-Dimethylglycine** (DMG) as an ergogenic aid has been a subject of scientific inquiry for decades, with claims of enhanced athletic performance, improved oxygen utilization, and reduced lactate accumulation. However, the reproducibility of these findings remains a critical point of discussion among researchers. This guide provides a comparative analysis of key studies with conflicting outcomes, presenting their quantitative data and experimental protocols to facilitate a deeper understanding of the existing evidence and the challenges in establishing a definitive ergogenic effect of DMG.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the ergogenic effects of **N,N-Dimethylglycine**. These studies have been selected to highlight the discrepancies in reported outcomes.

Table 1: Studies Reporting No Significant Ergogenic Effect of N,N-Dimethylglycine



| Study | Subjects | Dosage | Exercise Protocol | Key Findings | p-value |
|----------------------------------|------------------------------|---|---|--|---------------|
| Gray and Titlow (1982) [1] | 16 male track athletes | 300 mg/day of pangamic acid (containing DMG) for 3 weeks | Bruce treadmill protocol to exhaustion | No significant difference in maximal heart rate, treadmill time, or post-exercise blood lactate and glucose levels compared to placebo. | > 0.05 |
| Rose et al. (1989)[2] | 6 Thoroughbre d horses | 1.2 mg/kg twice daily for 5 days | Standardized incremental treadmill test | No significant differences in VO2, VCO2, heart rate, arterial blood and plasma lactate concentration s, or muscle lactate concentration s compared to placebo. | Not specified |
| Bishop et al. (1987)[1] | Trained runners | Not specified in available abstract | Not specified in available abstract | No significant effect on physiological response or performance. | Not specified |

Table 2: Studies Reporting a Significant Ergogenic Effect of N,N-Dimethylglycine



| Study | Subjects | Dosage | Exercise Protocol | Key Findings | p-value |
|---|--------------------------|------------------------------------|--|--|---------------|
| Greene et al. (1996)[2] | 7 horses and 4 mules | 2.2 g twice daily for 4 days | Moderate intensity exercise at two different altitudes | When data were pooled, DMG significantly reduced blood lactate concentration s. | 0.03 |
| DaVinci Labs (unspecified study)[3] | Track and field athletes | Not specified | Not specified | Reported a 27.5% increase in VO2 Max and a 23.6% increase in time to exhaustion compared to a placebo group. | Not specified |

Detailed Experimental Protocols

A critical factor in evaluating the reproducibility of scientific findings is the detailed methodology employed. Below are the experimental protocols for the key studies cited.

Gray and Titlow (1982): No Ergogenic Effect

- Objective: To examine the effect of pangamic acid (containing N,N-Dimethylglycine) on short-term maximal treadmill performance.
- Subjects: 16 male track athletes.
- Design: Double-blind, placebo-controlled.



- Supplementation: The experimental group ingested six 50 mg tablets of pangamic acid (a total of 300 mg) daily for three weeks. The control group received a placebo.
- Exercise Testing: Subjects performed the Bruce treadmill protocol to exhaustion before and after the supplementation period.
- Measured Parameters: Maximal heart rate, treadmill time, recovery heart rate, and pre- and post-exercise blood glucose and lactate levels.
- Statistical Analysis: Multivariate analysis of variance (MANOVA).

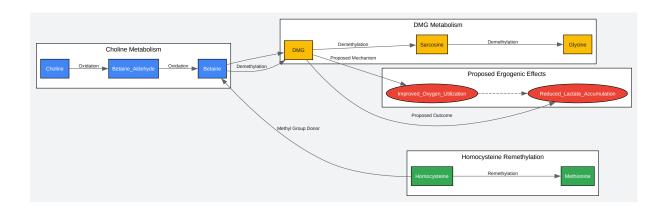
Greene et al. (1996): Significant Reduction in Blood Lactate

- Objective: To examine the effects of **N,N-Dimethylglycine** on athletic performance at altitude in horses and mules.
- Subjects: 7 horses and 4 mules.
- Design: Crossover design was not explicitly stated in the abstract, but animals were tested with and without DMG.
- Supplementation: 2.2 g of DMG administered twice daily for four days.
- Exercise Testing: Two exercise bouts of moderate intensity, one at an elevation of 2635m and another at 1960m.
- Measured Parameters: Blood lactate concentrations and heart rates.
- Statistical Analysis: Paired t-test and ANOVA were used to analyze the data. When data from both species and altitudes were pooled, a significant reduction in blood lactate was observed in the DMG-treated group.

Signaling Pathways and Logical Relationships

The proposed mechanisms for the ergogenic effects of **N,N-Dimethylglycine** primarily revolve around its role as a methyl donor in various metabolic pathways. The following diagrams illustrate these proposed relationships.

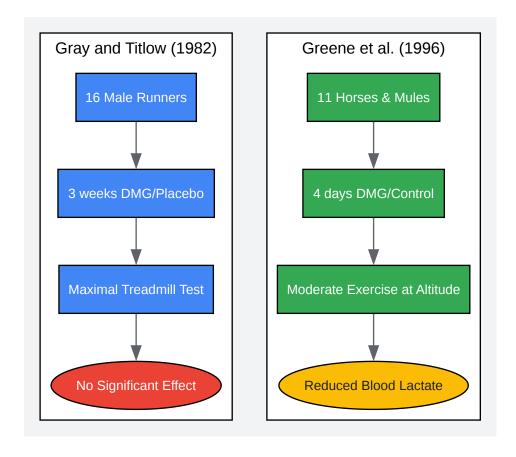




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Caption: Proposed metabolic pathway of **N,N-Dimethylglycine** and its relationship to choline metabolism and homocysteine remethylation, leading to its purported ergogenic effects.





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Caption: A comparative workflow of two key studies with conflicting findings on the ergogenic effects of **N,N-Dimethylglycine**.

Conclusion

The existing body of research on the ergogenic effects of **N,N-Dimethylglycine** presents conflicting findings, making it difficult to draw a definitive conclusion about its efficacy. While some studies, particularly older research and those with animal subjects, suggest potential benefits in reducing lactate accumulation, other controlled trials in human athletes have failed to demonstrate a significant improvement in performance.

The discrepancies in outcomes may be attributable to several factors, including:

 Differences in Experimental Design: Variations in subject populations (human vs. animal), training status, dosage, duration of supplementation, and the type of exercise protocol employed can all influence the results.



- Small Sample Sizes: Many of the studies involve a small number of subjects, which may limit their statistical power to detect a true effect.
- Lack of Detailed Reporting: The absence of full-text publications for some studies hinders a thorough analysis of their methodologies and results.

For researchers, scientists, and drug development professionals, the current state of evidence underscores the need for further well-controlled, large-scale clinical trials in human subjects to clarify the potential ergogenic role of **N,N-Dimethylglycine**. Future research should focus on standardized methodologies, including consistent dosing regimens and validated performance measures, to ensure the reproducibility and comparability of findings. A deeper investigation into the specific biochemical mechanisms by which DMG might influence exercise metabolism is also warranted to move beyond correlational observations to a causal understanding.

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